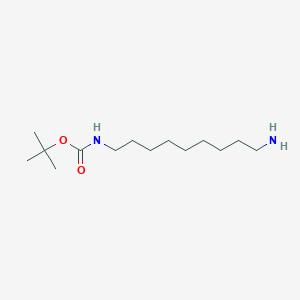

Tert-butyl N-(9-aminononyl)carbamate

Overview

Description

Tert-butyl N-(9-aminononyl)carbamate is a useful research compound. Its molecular formula is C14H30N2O2 and its molecular weight is 258.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metalation and Alkylation Studies

- Tert-butyl carbamate derivatives like tert-butyl N-(9-aminononyl)carbamate are studied for their ability to undergo metalation, which is a process involving the replacement of a hydrogen atom with a metal atom. This process, followed by reaction with an electrophile, is significant in synthetic chemistry (Sieburth, Somers, & O'hare, 1996).

Chemoselective Transformations

- This compound is also involved in the chemoselective transformation of amino protecting groups. This process allows for the selective manipulation of functional groups in organic compounds, which is crucial in drug development and chemical synthesis (Sakaitani & Ohfune, 1990).

Crystallographic Studies

- The compound has been used in crystallographic studies to understand its molecular structure. These studies provide insights into the molecular conformation and arrangement, which are vital for designing and synthesizing new molecules (Kant, Singh, & Agarwal, 2015).

Deprotection and Acylation

- In the field of organic synthesis, this compound derivatives are used in deprotection and acylation studies. These processes are fundamental in altering the functional groups of organic compounds (Pak & Hesse, 1998).

Synthesis of Protected Amines

- The compound plays a role in the synthesis of protected amines, which are important intermediates in pharmaceutical and agrochemical industries. It involves a one-pot Curtius rearrangement, a reaction used to transform carboxylic acids into amines (Lebel & Leogane, 2005).

Glycosylative Transcarbamylation

- Tert-butyl carbamates, including this compound, are used in glycosylative transcarbamylation. This reaction is key in generating glycopeptide building blocks, crucial for biochemical and pharmaceutical applications (Henry & Lineswala, 2007).

Mechanism of Action

Target of Action

Tert-butyl N-(9-aminononyl)carbamate, also known as tert-Butyl (9-aminononyl)carbamate, is a compound with an alkane chain, terminal amine, and Boc-protected amino groups It is often used as a protac linker in the synthesis of protacs (proteolysis-targeting chimeras) and other conjugation applications . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound’s amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This reactivity allows it to form bonds with target proteins when used as a PROTAC linker . The resulting PROTAC molecule can then bind to both the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

As a protac linker, it would be involved in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . The downstream effects would depend on the specific target protein being degraded.

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability and overall effectiveness as a drug .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. By inducing the degradation of target proteins, it could potentially alter cellular processes and pathways in which these proteins are involved .

Biochemical Analysis

Biochemical Properties

Tert-butyl N-(9-aminononyl)carbamate plays a significant role in biochemical reactions due to its reactive amine group. The amine group can interact with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it a versatile reagent in various biochemical processes . The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively studied. Its role as a PROTAC linker suggests that it may influence cell function by facilitating the degradation of target proteins. This can impact cell signaling pathways, gene expression, and cellular metabolism by removing specific proteins from the cellular environment

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As a PROTAC linker, it connects a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This process can result in enzyme inhibition or activation and changes in gene expression, depending on the target protein involved.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical applications. The compound is stable under normal storage conditions but should be kept in a dark place and inert atmosphere to prevent degradation . Long-term effects on cellular function have not been extensively studied, but the compound’s role in protein degradation suggests potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

As with many biochemical reagents, it is likely that varying dosages could result in threshold effects, with higher doses potentially leading to toxic or adverse effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name |

tert-butyl N-(9-aminononyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O2/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15/h4-12,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUNGYDAMPRXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394274 | |

| Record name | Tert-butyl N-(9-aminononyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510754-90-2 | |

| Record name | Tert-butyl N-(9-aminononyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

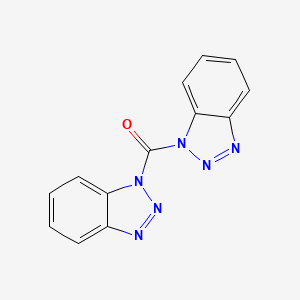

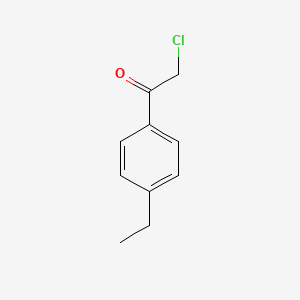

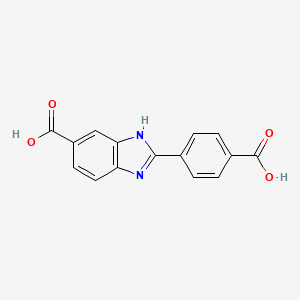

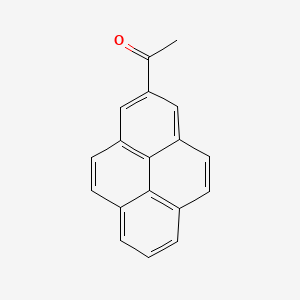

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

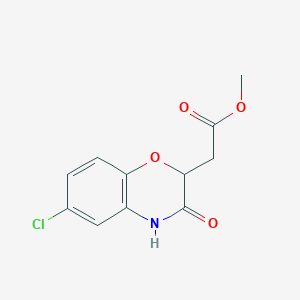

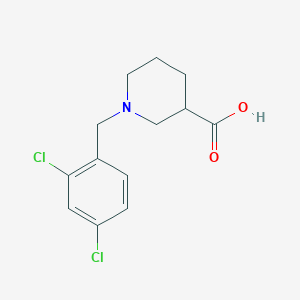

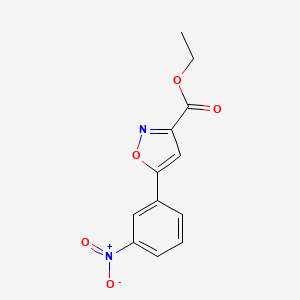

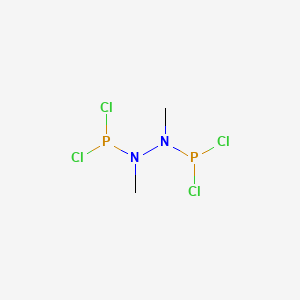

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.